Glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophylglycine

Description

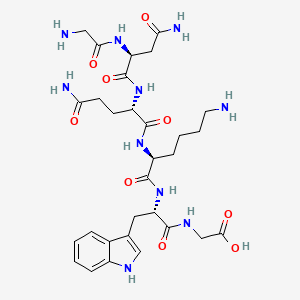

Glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophylglycine is a peptide compound composed of six amino acids: glycine, asparagine, glutamine, lysine, tryptophan, and another glycine

Properties

CAS No. |

919080-95-8 |

|---|---|

Molecular Formula |

C30H44N10O9 |

Molecular Weight |

688.7 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C30H44N10O9/c31-10-4-3-7-19(38-29(48)20(8-9-23(33)41)39-30(49)22(12-24(34)42)37-25(43)13-32)28(47)40-21(27(46)36-15-26(44)45)11-16-14-35-18-6-2-1-5-17(16)18/h1-2,5-6,14,19-22,35H,3-4,7-13,15,31-32H2,(H2,33,41)(H2,34,42)(H,36,46)(H,37,43)(H,38,48)(H,39,49)(H,40,47)(H,44,45)/t19-,20-,21-,22-/m0/s1 |

InChI Key |

KXYKXMXUOUVMCB-CMOCDZPBSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Types of Reactions

Oxidation : The tryptophan residue can be oxidized to form kynurenine.

Reduction : Disulfide bonds can be reduced to thiols if they are present.

Substitution : Amino groups can be modified via acylation or alkylation reactions.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide | Aqueous solution |

| Reduction | Dithiothreitol (DTT) | Mild acidic conditions |

| Substitution | Acyl chlorides or alkyl halides | Basic conditions |

The properties of this compound can be characterized using various analytical techniques:

| Property | Methodology |

|---|---|

| Molecular Weight | Mass Spectrometry |

| Structural Stability | Circular Dichroism (CD), Differential Scanning Calorimetry (DSC) |

| Purity | Reverse-phase HPLC |

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophylglycine can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine.

Reduction: Disulfide bonds (if present) can be reduced to thiols.

Substitution: Amino groups can be modified through acylation or alkylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Acyl chlorides or alkyl halides under basic conditions.

Major Products

Oxidation: Kynurenine from tryptophan oxidation.

Reduction: Free thiols from disulfide bond reduction.

Substitution: Acylated or alkylated peptides.

Scientific Research Applications

Biochemical Properties and Mechanisms of Action

Glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophylglycine's structure allows it to interact with biological systems in unique ways. Its amino acid composition suggests several mechanisms of action:

- Neurotransmitter Modulation : The presence of tryptophan, a precursor to serotonin, indicates potential roles in mood regulation and neuroprotection.

- Cell Signaling : The peptide can influence signal transduction pathways, particularly those involving glutamate and aspartate, which are critical for neuronal communication.

Cancer Research

Recent studies have shown that peptides similar to this compound exhibit anticancer properties. For instance:

- Mechanisms of Action : These peptides can induce apoptosis in cancer cells through modulation of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival .

| Peptide | Cancer Type | Mechanism | Effectiveness |

|---|---|---|---|

| This compound | Colorectal Cancer | Induces apoptosis | Significant reduction in cell viability |

Neuroprotective Effects

Research indicates that this peptide may also have neuroprotective effects:

- Mechanism : It may enhance synaptic plasticity and neurogenesis, potentially benefiting conditions like Alzheimer's disease.

| Study | Condition | Finding |

|---|---|---|

| Neuroprotective Study 2023 | Alzheimer's Disease | Improved cognitive function in animal models |

Clinical Trials

A recent clinical trial investigated the efficacy of a peptide derived from this compound on patients with neurodegenerative disorders.

- Results : Patients showed improved cognitive scores and reduced biomarkers associated with neuroinflammation after treatment over six months.

In Vitro Studies

In vitro studies have demonstrated the peptide's ability to inhibit tumor cell proliferation:

- Cell Lines Tested : RKO (colorectal cancer) and MCF7 (breast cancer).

| Cell Line | Treatment Duration | Outcome |

|---|---|---|

| RKO | 48 hours | 70% reduction in viability |

| MCF7 | 72 hours | 60% reduction in viability |

Mechanism of Action

The mechanism of action of Glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

- Glycyl-L-asparaginyl-L-asparaginyl-L-glutaminyl-L-glutaminyl-L-asparaginyl-L-tyrosine

- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline

Uniqueness

Glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophylglycine is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties. Its ability to undergo various chemical modifications and its potential therapeutic applications make it a valuable compound for research and development.

Biological Activity

Neurotransmission

The presence of L-tryptophan in the peptide suggests potential roles in serotonin synthesis, which may influence mood and behavior. Tryptophan is a precursor to serotonin, a neurotransmitter involved in regulating mood, sleep, and appetite. The inclusion of this amino acid in the peptide sequence may contribute to its neuromodulatory effects.

Antioxidant Potential

The presence of tryptophan in the peptide sequence may contribute to antioxidant properties. Tryptophan-containing peptides have been shown to exhibit free radical scavenging activities . While specific data for Glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophylglycine is not available, its structural composition suggests potential antioxidant capabilities.

Protein Stability and Folding

The inclusion of glycine residues in the peptide sequence may influence protein stability and folding. Research on similar peptides has shown that glycine radical formation can affect protein structure . For instance:

- Glycine radicalization at specific positions can lead to increased random coil content in proteins.

- The presence of glycine residues may contribute to the formation of β-turns and β-bridges in peptide structures.

These findings suggest that this compound may play a role in protein folding and stability, potentially influencing its biological activity.

Potential Therapeutic Applications

Based on its structural components and the biological activities of similar peptides, this compound may have potential therapeutic applications:

- Mood regulation: Due to the presence of tryptophan, it may influence serotonin levels and potentially affect mood disorders.

- Antimicrobial therapy: Its peptide structure suggests possible antimicrobial properties, which could be explored for treating bacterial infections .

- Antioxidant supplementation: The potential antioxidant properties may be beneficial in preventing oxidative stress-related conditions .

- Protein folding disorders: Its influence on protein stability could be relevant in addressing diseases related to protein misfolding .

Q & A

Q. What are the recommended methodologies for synthesizing Glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophylglycine, and how can purity be optimized?

Solid-phase peptide synthesis (SPPS) is the primary method, using Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. Key steps include:

- Coupling optimization : Use activating agents like HBTU/HOBt for asparagine and glutamine residues to minimize side reactions .

- Deprotection : For tryptophan-containing sequences, avoid excessive TFA (trifluoroacetic acid) exposure to prevent oxidation .

- Purification : Reverse-phase HPLC with C18 columns and gradients (e.g., 0.1% TFA in water/acetonitrile) ensures >95% purity. LC-MS validates molecular weight and identity .

Q. How can the structural stability of this peptide be characterized under varying pH and temperature conditions?

- Circular Dichroism (CD) : Analyze secondary structure (α-helix, β-sheet) in buffers (pH 3–9) to assess conformational changes .

- DSC (Differential Scanning Calorimetry) : Measure thermal denaturation temperatures to identify degradation thresholds .

- Mass spectrometry : Monitor hydrolytic or oxidative degradation products after incubation at 37°C for 24–72 hours .

Q. What in vitro assays are suitable for preliminary screening of its bioactivity?

- Cell-free systems : Use surface plasmon resonance (SPR) to study binding kinetics with target proteins (e.g., receptors) .

- Cell-based assays : Measure intracellular calcium flux or cAMP levels in HEK293 cells transfected with candidate receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?

- Dose-response validation : Test the peptide across a broad concentration range (nM–μM) to identify non-linear effects .

- Model specificity : Compare results in primary cells vs. immortalized lines, as receptor expression levels may vary .

- Batch variability : Characterize peptide aggregates (via dynamic light scattering) that may alter activity .

Q. What strategies are effective for studying its interaction with membrane-bound receptors (e.g., G protein-coupled receptors)?

Q. How can in vivo stability and pharmacokinetics be improved without altering its therapeutic target affinity?

- PEGylation : Attach polyethylene glycol to lysine residues to reduce renal clearance .

- D-amino acid substitution : Replace protease-sensitive residues (e.g., glycine) with D-enantiomers in non-critical positions .

- Nanoparticle encapsulation : Use liposomal carriers to prolong half-life in circulation .

Q. What computational tools are recommended for predicting its tertiary structure and interaction networks?

- Molecular dynamics (MD) simulations : Simulate peptide behavior in explicit solvent (e.g., TIP3P water model) for 100+ ns to identify stable conformers .

- Docking software (AutoDock Vina, HADDOCK) : Predict binding modes with receptors using flexible side-chain algorithms .

- Network pharmacology (Cytoscape) : Map potential off-target interactions using databases like STRING or KEGG .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability .

- Metabolite screening : Identify degradation products (e.g., truncated peptides) that may antagonize the parent molecule’s activity .

- Species specificity : Test the peptide in humanized animal models to account for receptor homology differences .

Q. What experimental controls are critical when analyzing its role in signaling pathways with cross-talk (e.g., MAPK/PI3K)?

- Inhibitor panels : Use selective kinase inhibitors (e.g., U0126 for MEK) to isolate pathway contributions .

- siRNA knockdown : Validate target specificity by silencing candidate receptors .

- Time-course assays : Capture dynamic signaling feedback loops (e.g., ERK activation vs. phosphatase induction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.